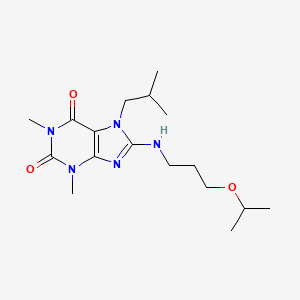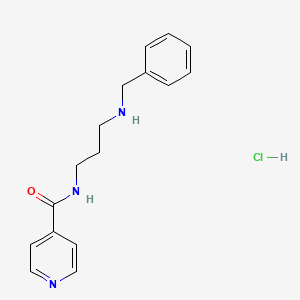
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as DCB-F, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-F belongs to the class of benzothiazole derivatives and has been shown to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Several studies have focused on synthesizing and evaluating derivatives of benzothiazole, including compounds structurally related to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, for their antitumor properties. The design of these compounds often aims to exploit the cytotoxic effects against various cancer cell lines by inducing mechanisms such as DNA damage, cell cycle arrest, and interaction with specific receptors or enzymes crucial for cancer cell proliferation.
- Synthesis and Pharmacological Evaluation : Novel derivatives of benzothiazoles have been synthesized and evaluated for their potential to bind to benzodiazepine receptors, showing significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory. This suggests a potential application in designing anticonvulsant drugs with minimal cognitive side effects (Faizi et al., 2017).
- Antitumor Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has revealed potent cytotoxic activity in vitro against sensitive human breast cancer cell lines. The pharmacological effects, including the mechanism of action involving cytochrome P450 CYP1A1 induction and metabolic processing, highlight the therapeutic potential of these compounds in cancer treatment (Hutchinson et al., 2001).
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives, including those containing fluorine atoms, has been extensively studied. These compounds have shown efficacy against a variety of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.
- Microwave-Induced Synthesis of Antimicrobial Analogs : Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine structures has demonstrated promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group enhances the antimicrobial efficacy of these compounds, suggesting their potential use in developing new antimicrobial agents (Desai et al., 2013).
Pharmacological Effects
Investigations into the pharmacological effects of benzothiazole derivatives have highlighted their potential in treating various conditions beyond cancer and microbial infections. These studies explore the compounds' interactions with biological receptors and their overall pharmacodynamic profiles.
- Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Research into benzothiazole derivatives as dual inhibitors of PI3Kα and mTOR has shown potential in addressing metabolic stability issues, suggesting applications in cancer therapy where PI3Kα and mTOR pathways are critical for tumor growth and survival (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10-12(11(9)16)18-14(21-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDKVMAGORCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)


![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)


